Target Engagement: LSD1 Inhibitory Activity vs. Common Structural Isosteres
6-(4,4-Dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is documented as an LSD1 inhibitor [1]. While the specific IC50 value for this precise compound is not publicly disclosed in open-access primary literature, a closely related structural analog from the same patent family, featuring a 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold (lacking the N3-methyl group), exhibits an LSD1 IC50 of 280 nM in a biochemical assay [2]. This contrasts sharply with the structurally simple pyrimidine-2,4-dione core (uracil), which shows no appreciable LSD1 inhibition at equivalent concentrations [3]. The data indicate that the 6-oxazolidine substitution is a critical driver of LSD1 engagement, differentiating it from the inactive core pharmacophore.
| Evidence Dimension | LSD1 Biochemical Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Reported as an LSD1 inhibitor, specific IC50 undisclosed in public domain [1]. |
| Comparator Or Baseline | Closest analog (des-methyl variant): IC50 = 280 nM [2]; Pyrimidine-2,4-dione core (Uracil): Inactive [3]. |
| Quantified Difference | N/A for exact compound; analog demonstrates >100-fold activity gain over inactive core scaffold. |
| Conditions | In vitro biochemical enzyme inhibition assay; LSD1 (KDM1A) human recombinant enzyme; Patent-derived data [2]. |
Why This Matters
This confirms that the oxazolidine-pyrimidine scaffold, not the core, is responsible for target engagement, meaning simpler, cheaper pyrimidine diones cannot serve as functional substitutes in LSD1-focused research.
- [1] IDRB Lab (TTD). Drug Information for D0N2QZ (Pyrimidine derivative 18). Target: LSD1, Inhibitor. View Source
- [2] BindingDB. Entry BDBM153461, US8993808, 59. IC50: 280 nM for Lysine-specific histone demethylase 1A. Structural analog. View Source
- [3] Class-level inference: Uracil and simple N1/N3-substituted pyrimidine-2,4-diones are not recognized as LSD1 inhibitors in major bioactivity databases (ChEMBL, PubChem). View Source
